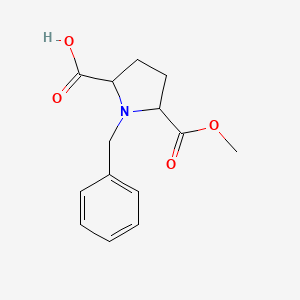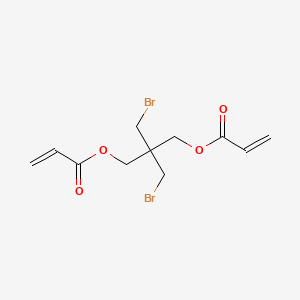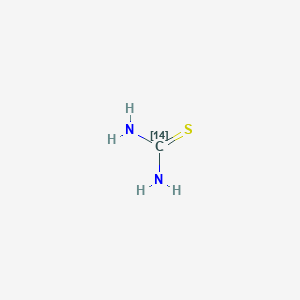
Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate
概要
説明
Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol. It is a derivative of pyridine, featuring an ethyl ester group and a dioxo group, making it a versatile compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate typically involves the reaction of pyridine-3-carboxylic acid (nicotinic acid) with ethyl chloroformate under controlled conditions. The reaction proceeds through the formation of an intermediate ester, which is then oxidized to yield the final product.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the following steps:
Esterification: Pyridine-3-carboxylic acid is reacted with ethanol in the presence of a strong acid catalyst to form the ethyl ester.
Oxidation: The ethyl ester undergoes oxidation using an oxidizing agent such as potassium permanganate or chromic acid to introduce the dioxo group.
Purification: The crude product is purified through recrystallization or distillation to obtain the pure compound.
化学反応の分析
Types of Reactions: Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more complex derivatives.
Reduction: Reduction reactions can be used to convert the dioxo group to a different functional group.
Substitution: The pyridine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or halides under appropriate conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Substituted pyridine derivatives with different substituents on the ring.
科学的研究の応用
Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: Studying the biological activity of pyridine derivatives in various biological systems.
Medicine: Investigating potential therapeutic applications, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism by which Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate is similar to other pyridine derivatives, such as:
Nicotinic Acid (Pyridine-3-carboxylic Acid): A simpler compound without the ethyl ester group.
Ethyl Nicotinate: An ethyl ester derivative of nicotinic acid without the dioxo group.
2,4-Dioxo-4-pyridin-3-ylbutanoic Acid: The acid form without the ethyl ester group.
Uniqueness: this compound is unique due to its combination of the pyridine ring, ethyl ester group, and dioxo group, which provides it with distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-2-16-11(15)10(14)6-9(13)8-4-3-5-12-7-8/h3-5,7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADSMLIXHMTDJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292973 | |
| Record name | Ethyl α,γ-dioxo-3-pyridinebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92288-94-3 | |
| Record name | Ethyl α,γ-dioxo-3-pyridinebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92288-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl α,γ-dioxo-3-pyridinebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl (2E)-2-[(3aS,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene]acetate](/img/structure/B1643067.png)




![(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B1643098.png)
![5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B1643100.png)



